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Compound of Interest

Compound Name: 16-Oxocafestol

Cat. No.: B017043 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
16-Oxocafestol is a synthetic derivative of cafestol, a naturally occurring diterpene found in

coffee beans. Like its parent compound, 16-Oxocafestol is of interest to the scientific

community for its potential to induce phase II detoxifying enzymes, suggesting applications in

chemoprevention and as an antioxidant. This technical guide provides a comprehensive

overview of the chemical structure, synthesis, and known biological activities of 16-
Oxocafestol, with a focus on its role as an inducer of Glutathione S-transferase (GST).

Chemical Structure and Properties
16-Oxocafestol is characterized by the oxidation of the primary alcohol at the C-16 position of

cafestol to a ketone. This modification of the glycol function is a key feature that influences its

biological activity.

Chemical Identity:
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Property Value Source

IUPAC Name

12-methyl-8-

oxapentacyclo[14.2.1.0¹,¹³.0⁴,¹²

.0⁵,⁹]nonadeca-5(9),6-dien-17-

one

PubChem

Molecular Formula C₁₉H₂₄O₂ PubChem

Molecular Weight 284.39 g/mol PubChem

CAS Number 108664-98-8 LKT Labs

Synthesis of 16-Oxocafestol
16-Oxocafestol is synthesized from its parent compound, cafestol. The primary transformation

involves the selective oxidation of the primary alcohol at the C-16 position.

Experimental Protocol: Synthesis of 16-Oxocafestol
from Cafestol
The following is a representative protocol for the oxidation of a primary alcohol to a ketone,

based on standard organic synthesis methodologies, as would be expected for the preparation

of 16-Oxocafestol.

Materials:

Cafestol

Dichloromethane (DCM), anhydrous

Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

Silica gel

Ethyl acetate

Hexanes
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Anhydrous sodium sulfate

Standard laboratory glassware for organic synthesis

Procedure:

Dissolution: Dissolve cafestol in anhydrous dichloromethane in a round-bottom flask under

an inert atmosphere (e.g., nitrogen or argon).

Oxidation: To the stirred solution, add pyridinium chlorochromate (PCC) in one portion. The

amount of PCC should be in slight excess (e.g., 1.5 equivalents) relative to the cafestol.

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of

the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 30%

ethyl acetate in hexanes). The reaction is complete when the starting material (cafestol) is no

longer visible by TLC.

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a

pad of silica gel to remove the chromium salts. Wash the silica gel pad with additional diethyl

ether.

Extraction and Drying: Combine the organic filtrates and wash sequentially with 5% aqueous

sodium hydroxide, 1 M aqueous hydrochloric acid, and brine. Dry the organic layer over

anhydrous sodium sulfate.

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure.

Purify the resulting crude product by column chromatography on silica gel using a gradient of

ethyl acetate in hexanes to yield pure 16-Oxocafestol.

Characterization: Confirm the identity and purity of the product using techniques such as

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Activity and Mechanism of Action
The primary reported biological activity of 16-Oxocafestol is the induction of Glutathione S-

transferase (GST), a key phase II detoxification enzyme.[1] This activity is a strong indicator of

potential chemopreventive properties. Derivatives of cafestol with modifications to the glycol
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function, such as 16-Oxocafestol, have been shown to retain much of the inducing properties

of the parent compound.[1]

Signaling Pathway: Nrf2-Mediated Induction of Phase II
Enzymes
While direct studies on 16-Oxocafestol's mechanism are limited, the activity of its parent

compound, cafestol, is known to be mediated through the Nrf2 (Nuclear factor erythroid 2-

related factor 2) signaling pathway.[2][3][4][5] It is highly probable that 16-Oxocafestol follows

a similar mechanism.

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its

degradation. Electrophilic compounds, such as diterpenes, can react with cysteine residues on

Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the

nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of

genes encoding phase II enzymes, such as GST, leading to their increased expression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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